5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethyl group and an amino group attached to a methylpyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 6-methyl-2-aminopyridine with a suitable cyclohexenone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5,5-Dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A related compound with a bromine atom instead of an amino group.
6,6’-Dimethyl-2,2’-bipyridine: A similar compound with a bipyridine structure and dimethyl substitution
Uniqueness
5,5-Dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one is unique due to its specific combination of a cyclohexene ring, dimethyl substitution, and an amino group attached to a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-10-5-4-6-13(15-10)16-11-7-12(17)9-14(2,3)8-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
XAQGVDNZICGEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
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